3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)-
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Overview
Description
3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)- is an organic compound with the molecular formula C11H14O. It is a member of the butenol family, characterized by the presence of a butene (four-carbon) chain with an alcohol group. The compound is also known by its systematic name (E)-2-methyl-4-phenylbut-3-en-2-ol. This compound is notable for its unique structure, which includes a phenyl group and a double bond in the E-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)- can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-buten-2-ol with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum on carbon can facilitate the addition of phenyl groups to the butenol backbone. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated alcohols. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Saturated alcohols
Substitution: Alkyl halides
Scientific Research Applications
3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of fragrances and flavors due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the phenyl group and the double bond in the E-configuration allows for specific interactions with biological molecules, influencing pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-Phenylbut-3-en-2-ol: A stereoisomer with the same molecular formula but different spatial arrangement.
4-Phenyl-3-buten-2-ol: Lacks the methyl group present in 3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)-.
α-Methyl-γ-phenylallyl alcohol: Another structural isomer with different positioning of the functional groups.
Uniqueness
3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)- is unique due to its specific E-configuration and the presence of both a phenyl group and a methyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
57132-28-2 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(E)-2-methyl-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C11H14O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b9-8+ |
InChI Key |
AHTMRLFEKXDXJS-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)(/C=C/C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
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